

# Troubleshooting low signal in Seahorse glycolysis stress test

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Compound of Interest

Compound Name: AZ-PFKFB3-67 quarterhydrate

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# Technical Support Center: Seahorse Glycolysis Stress Test

Welcome to the technical support center for the Seahorse Glycolysis Stress Test. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal and other common problems encountered during their experiments.

## **Troubleshooting Guides and FAQs**

This section is organized in a question-and-answer format to directly address specific issues.

### Low ECAR Signal or Poor Response to Injections

Question: Why am I observing a low Extracellular Acidification Rate (ECAR) signal across my plate or a poor response to the glucose, oligomycin, or 2-DG injections?

Answer: A low ECAR signal or a blunted response to the assay injections can stem from several factors, ranging from cell density to reagent preparation. Below is a systematic guide to troubleshoot this issue.

#### 1. Cell Seeding and Health

An insufficient number of healthy, uniformly seeded cells is a primary cause of low signal.

### Troubleshooting & Optimization





- Is your cell density optimized?
  - Problem: The number of cells per well is too low to generate a detectable ECAR signal.
     Ideal basal ECAR ranges are typically between 10-90 mpH/min.[1]
  - Solution: Perform a cell density optimization experiment to determine the ideal seeding number for your specific cell type.[2] Start with a range of densities and select the one that provides a robust basal ECAR signal within the optimal range of the instrument.[1][3]
  - Action: Before the assay, always visually inspect the cells under a microscope to confirm they are healthy, have normal morphology, and form a consistent monolayer.[1][2] Ensure there are no gaps or clumps.[2]
- Are your cells properly adhered?
  - Problem: Poorly attached cells can detach during media changes, leading to a lower cell number than intended.[4][5]
  - Solution: For weakly adherent cells, consider using coated plates (e.g., Poly-D-Lysine or Cell-Tak) to improve attachment.[1][6] When changing the medium, do so gently to avoid disturbing the cell monolayer.[1]

#### 2. Assay Medium and Reagents

The composition and preparation of the assay medium are critical for a successful experiment.

- Was the assay medium prepared correctly?
  - Problem: Incorrect pH, missing supplements, or the presence of interfering substances like bicarbonate can dampen the ECAR signal.[7]
  - Solution: For the Glycolysis Stress Test, use a bicarbonate-free base medium (e.g., Seahorse XF Base Medium). The assay medium should be supplemented with glutamine.
     [3][8] It is crucial to warm the medium to 37°C before adjusting the pH to 7.4.[8][9][10]
  - Action: Always prepare fresh assay medium on the day of the experiment.[10] Do not use media containing phenol red if possible, as it can interfere with the optical measurements.



- · Were the test compounds (glucose, oligomycin, 2-DG) prepared and loaded correctly?
  - Problem: Improperly reconstituted or loaded compounds will not elicit the expected metabolic response.
  - Solution: Reconstitute the lyophilized compounds from the kit on the day of the assay using the recommended volumes of assay medium.[9] Ensure all compounds are fully dissolved; vortexing 2-DG may be necessary.[9]
  - Action: Ensure that all injection ports for a given injection step are loaded with an equal volume to prevent loading errors.[11]

#### 3. Instrument and Consumables

Proper instrument function and correct consumable usage are essential.

- Was the sensor cartridge properly hydrated?
  - Problem: Inadequate hydration of the sensor probes can lead to inaccurate readings.
  - Solution: Hydrate the sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight the day before the assay.[11] Ensure the sensors are fully submerged.
     [11]
  - Action: If hydrating on the same day as the assay, it is recommended to do so for at least 4 hours.[12]
- Is the instrument functioning correctly?
  - Problem: Instrument errors can lead to failed runs or unreliable data.
  - Solution: Ensure the instrument has been allowed to warm up and equilibrate to 37°C for at least 20 minutes before starting the assay.[13] Check for any error messages on the instrument's interface.[13]

#### **High Variability Between Wells**

Question: Why am I seeing high variability in ECAR readings between replicate wells?



Answer: High variability can obscure the biological effects you are trying to measure. The most common causes are inconsistent cell seeding and edge effects.

- Was cell seeding uniform across the plate?
  - Problem: Uneven distribution of cells will lead to different metabolic rates in different wells.
  - Solution: After seeding, let the plate rest at room temperature in the tissue culture hood for one hour before transferring it to the incubator. This promotes a more even distribution of cells.[11]
  - Action: When plating, hold the pipette tip at an angle halfway down the side of the well to create a more homogenous cell layer.[11]
- Are you observing an "edge effect"?
  - Problem: Wells on the outer edges of the plate can experience more evaporation, leading to changes in media concentration and affecting cell metabolism differently than inner wells.
  - Solution: To mitigate this, avoid using the outermost wells for experimental samples.
     Instead, fill them with media to act as a humidity buffer.

# Experimental Protocols Cell Seeding Optimization

This protocol is designed to determine the optimal cell number per well for a robust ECAR signal.

- Prepare a Cell Suspension: Harvest and count your cells, then resuspend them in their regular growth medium to create a stock of known concentration.
- Create a Dilution Series: Prepare a series of cell dilutions to test a range of seeding densities (e.g., 5,000, 10,000, 20,000, and 40,000 cells per well).
- Plate the Cells: Seed the different cell densities in replicate wells on a Seahorse XF Cell Culture Microplate. Include background correction wells containing only medium.[2]



- Incubate: Allow the cells to adhere and grow overnight in a standard CO2 incubator.[11]
- Run the Glycolysis Stress Test: The following day, perform the standard Glycolysis Stress Test protocol.
- Analyze the Data: Examine the basal ECAR rates for each cell density. The optimal density
  will provide a signal that is well above the background but still allows for a significant
  increase upon oligomycin injection.[10]

# **Assay Medium Preparation for Glycolysis Stress Test**

This protocol outlines the preparation of the assay medium.

- Start with Base Medium: Begin with Seahorse XF Base Medium, which lacks bicarbonate, glucose, and pyruvate.[8]
- Warm the Medium: Warm the required volume of base medium to 37°C.[9]
- Supplement the Medium: Add L-glutamine to a final concentration of 2 mM as a starting point.[9] Note that other substrates are intentionally omitted for this specific assay.
- Adjust pH: Carefully adjust the pH of the supplemented medium to 7.4 +/- 0.05 using 1 N
   NaOH. Perform this pH adjustment while the medium is at 37°C.[8]
- Sterile Filter: Filter the final assay medium through a 0.2 μM filter.[8]
- Maintain Temperature: Keep the prepared medium at 37°C until it is used for the assay.

#### **Data Presentation**

### **Table 1: Recommended Starting Cell Seeding Densities**



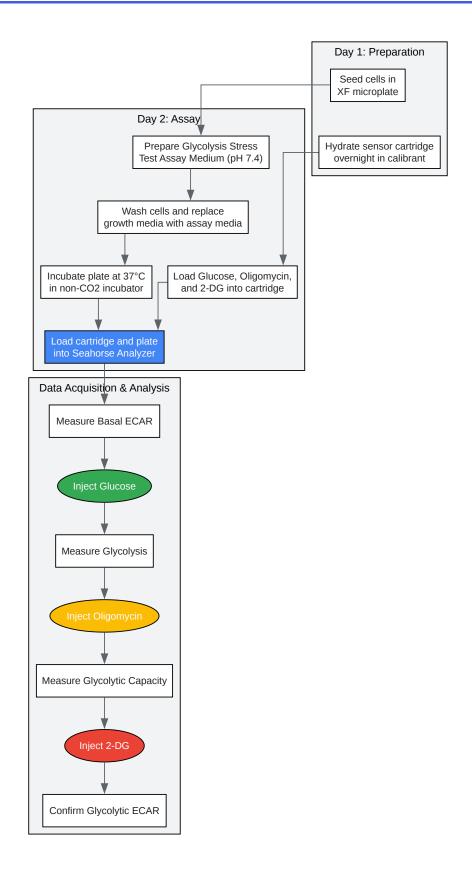
Cell Type	Seeding Density (cells/well)	Notes
Adherent (e.g., THP-1)	4 x 10 <sup>4</sup> - 8 x 10 <sup>4</sup>	Density should be optimized for specific conditions.[3]
Lymphocytes	2.5 x 10 <sup>5</sup> - 5 x 10 <sup>5</sup>	Lower densities may not yield a robust glycolytic reserve.[7]
Neonatal Cardiomyocytes	Varies	Titration is critical due to sensitivity.

# **Table 2: Glycolysis Stress Test Reagent Concentrations**

Reagent	Stock Concentration	Final Well Concentration
Glucose	80 mM	10 mM
Oligomycin	Varies (e.g., 9 μM)	1.0 - 1.5 μM (optimization may be required)[2][3]
2-Deoxy-D-glucose (2-DG)	1 M	50-100 mM[2]

## **Visualizations**

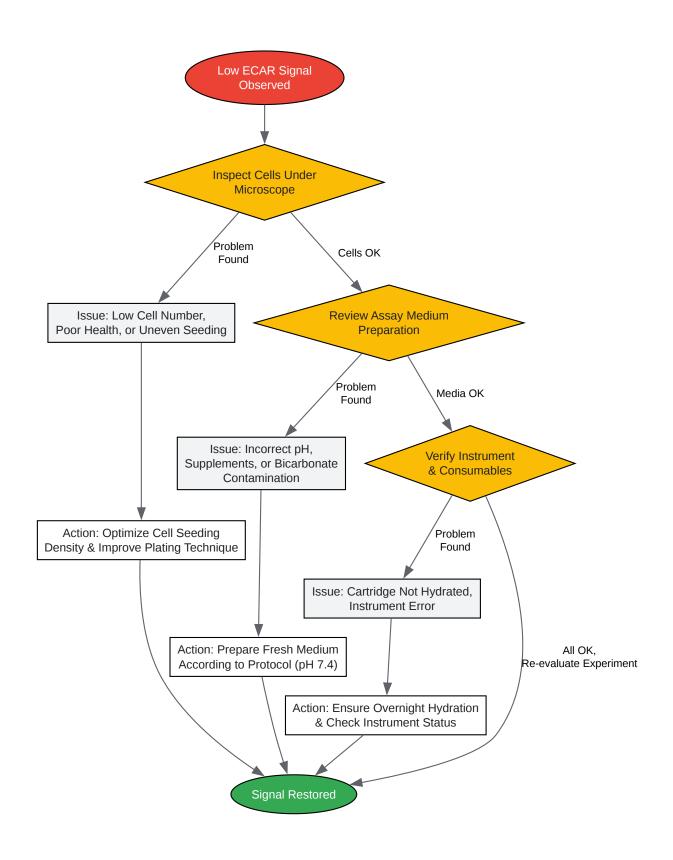




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Caption: Experimental workflow for the Seahorse Glycolysis Stress Test.





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Caption: Troubleshooting flowchart for low ECAR signal.



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